[3-(Prop-1-yn-1-yl)phenyl]boronic acid
Description
Overview of Arylboronic Acids in Modern Organic Synthesis
Arylboronic acids, and their corresponding esters, are organoboron compounds characterized by a boron atom directly bonded to an aryl group and two hydroxyl groups. Their prominence in contemporary organic chemistry is intrinsically linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. wikipedia.orgwalisongo.ac.idorganic-chemistry.org This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and various organic halides or triflates, providing a powerful method for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org Beyond the Suzuki-Miyaura coupling, arylboronic acids participate in a diverse range of other transformations, including Chan-Lam amination, Petasis reactions, and as catalysts in their own right for various organic reactions. mdpi.comresearchgate.net Their general stability to air and moisture, coupled with their relatively low environmental impact, further enhances their utility in both academic and industrial research. hoffmanchemicals.com
Significance of Alkynyl Boronic Acids in Chemical Research
The incorporation of an alkynyl group onto a boronic acid scaffold, as seen in alkynyl boronic acids, introduces a reactive handle that significantly expands their synthetic potential. The carbon-carbon triple bond can participate in a variety of subsequent transformations, including cycloadditions, hydrogenations, and further cross-coupling reactions. Alkynylboronic acids and their esters are valuable reagents in the synthesis of internal alkynes and complex conjugated systems. organic-chemistry.orgresearchgate.net Their utility is particularly evident in the construction of molecular frameworks found in pharmaceuticals, natural products, and advanced organic materials. wikipedia.org
Specific Research Focus on [3-(Prop-1-yn-1-yl)phenyl]boronic Acid
This compound is a bifunctional molecule that combines the well-established reactivity of an arylboronic acid with the synthetic versatility of a terminal alkyne substituent. The prop-1-ynyl group at the meta-position of the phenyl ring offers a site for further chemical modification, distinct from the boronic acid functionality. This structural arrangement makes it a valuable intermediate for the synthesis of complex, non-linear molecular structures. Its commercial availability, as evidenced by its presence in various chemical supplier catalogs, indicates its utility and accessibility to the research community. hoffmanchemicals.combldpharm.com
Academic Research Objectives for this compound
The primary research objectives centered on this compound would logically involve its application as a versatile building block in multi-step organic synthesis. Key areas of investigation would include:
Exploration of Sequential Cross-Coupling Reactions: Utilizing the boronic acid moiety in a Suzuki-Miyaura coupling, followed by a subsequent reaction at the alkyne terminus (e.g., another Sonogashira coupling, click chemistry, or hydration), would allow for the rapid assembly of complex molecular scaffolds.
Synthesis of Novel Heterocyclic Systems: The alkyne functionality can serve as a precursor for the construction of various heterocyclic rings through intramolecular cyclization reactions, a common strategy in medicinal chemistry.
Development of Functional Materials: The rigid, linear nature of the propargyl group can be exploited in the synthesis of novel polymers and organic materials with interesting electronic and photophysical properties.
Probing Structure-Activity Relationships: By systematically modifying both the arylboronic acid and the alkyne, this compound can be used to generate libraries of related molecules for screening in drug discovery and materials science applications. mdpi.comnih.gov
Scope and Delimitation of the Proposed Research Study
This article will focus exclusively on the chemical properties, synthesis, and potential research applications of this compound. The discussion will be limited to the intrinsic chemical nature of the compound and its role as a reagent in organic synthesis. While the broader applications of arylboronic acids in medicinal chemistry are acknowledged, this article will not delve into specific biological activities, dosage, or administration information. The content will be based on established principles of organic chemistry and data from reputable chemical sources.
Chemical Properties and Research Findings
While specific experimental data for this compound is not extensively detailed in publicly available literature, its properties can be reliably predicted based on the well-understood chemistry of arylboronic acids and alkynes.
Predicted Chemical Properties of this compound
| Property | Predicted Value/Information |
| CAS Number | 1189373-19-0 |
| Molecular Formula | C₉H₉BO₂ |
| Molecular Weight | 159.98 g/mol |
| Appearance | Expected to be a white to off-white solid. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). |
| Stability | Stable under normal laboratory conditions, though boronic acids can undergo dehydration to form cyclic boroxines. |
Predicted Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,3-disubstituted benzene (B151609) ring. A singlet for the methyl protons of the propargyl group and signals for the boronic acid protons (which may be broad and exchangeable with D₂O) would also be present.
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the boron atom having a characteristic chemical shift. The two sp-hybridized carbons of the alkyne would also be readily identifiable.
IR Spectroscopy: The infrared spectrum would be expected to show a characteristic C≡C stretching vibration for the alkyne, typically in the range of 2100-2260 cm⁻¹. Strong and broad O-H stretching bands for the boronic acid hydroxyl groups would also be prominent, likely in the region of 3200-3600 cm⁻¹.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the Sonogashira coupling of a suitable aryl halide with propyne (B1212725). wikipedia.orgorganic-chemistry.orgorganic-chemistry.org A likely starting material would be 3-bromophenylboronic acid or its corresponding pinacol (B44631) ester.
Proposed Synthetic Route via Sonogashira Coupling
A typical procedure would involve the reaction of 3-bromophenylboronic acid with propyne gas in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base in an appropriate solvent.
Key Reagents and Conditions for the Proposed Synthesis
| Reagent/Condition | Role |
| 3-Bromophenylboronic acid | Aryl halide precursor |
| Propyne | Alkyne coupling partner |
| **Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) ** | Catalyst for the cross-coupling reaction |
| Copper(I) iodide (CuI) | Co-catalyst |
| Base (e.g., triethylamine, diisopropylamine) | To neutralize the HX by-product |
| Solvent (e.g., THF, DMF) | Reaction medium |
The reaction would likely be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne. walisongo.ac.idorganic-chemistry.org Workup would typically involve an aqueous quench, extraction with an organic solvent, and purification by column chromatography or recrystallization.
Properties
IUPAC Name |
(3-prop-1-ynylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRBBPLPNGLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C#CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189373-19-0 | |
| Record name | [3-(prop-1-yn-1-yl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Prop 1 Yn 1 Yl Phenyl Boronic Acid
Direct Borylation Strategies
Direct borylation strategies encompass a range of modern catalytic and stoichiometric reactions designed to form a carbon-boron bond on an aromatic ring. These methods are often favored for their efficiency and functional group tolerance compared to classical organometallic routes.
Palladium-Catalyzed Miyaura Borylation Routes
The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of arylboronic esters from aryl halides or pseudohalides. organic-chemistry.orgnih.gov The general transformation uses a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org The mechanism is analogous to the Suzuki-Miyaura coupling, involving the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronic ester product. rsc.org
The efficiency of the Miyaura borylation is highly dependent on the catalytic system, including the choice of palladium precursor, ligand, and base. Research has focused on optimizing these components to achieve high yields under mild conditions with low catalyst loadings.
Ligands: The development of electron-rich, bulky monophosphine ligands has been critical for improving the scope and activity of the catalytic system. Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) and 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) have demonstrated exceptional activity, enabling the borylation of even challenging substrates like sterically hindered aryl halides and less reactive aryl chlorides at room temperature. nih.govresearchgate.net The use of preformed catalysts, such as the second-generation XPhos palladium precatalyst (XPhos-Pd-G2), offers the convenience of being bench-stable and easy to handle. nih.govnih.gov
Bases: The choice of base is crucial to prevent side reactions, particularly the competing Suzuki-Miyaura coupling between the newly formed boronic ester and the starting aryl halide. organic-chemistry.org Weak bases like potassium acetate (B1210297) (KOAc) are commonly employed. organic-chemistry.org More recent studies have shown that lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can significantly accelerate the reaction, allowing for lower temperatures (e.g., 35°C) and reduced catalyst loadings while minimizing inhibitory effects observed with simpler anions like acetate. organic-chemistry.org
Solvents and Additives: Deep eutectic solvents (DESs), which are environmentally friendly and biodegradable, have been successfully used for Miyaura borylation reactions, demonstrating the versatility of the catalytic system. nih.gov In other cases, additives like ethylene (B1197577) glycol have been found to improve reaction yields and expand the substrate scope, particularly for challenging heterocyclic substrates. nih.gov
Table 1: Optimized Catalytic Systems for Miyaura Borylation
| Catalyst/Ligand | Base | Key Features | Reference |
|---|---|---|---|
| Pd₂(dba)₃ / XPhos | KOAc | Effective for various aryl halides, including chlorides and triflates. | nih.gov |
| Pd(OAc)₂ / SPhos | KOAc | High activity for hindered biaryl synthesis and room temperature reactions. | researchgate.net |
| Pd(OAc)₂ / Various Ligands | Potassium 2-ethylhexanoate | Allows for low temperature (35°C) and low catalyst loading (0.5 mol%). | organic-chemistry.org |
| XPhos-Pd-G2 | K₃PO₄ | Bench-stable precatalyst effective with bis-boronic acid. | nih.gov |
To synthesize [3-(Prop-1-yn-1-yl)phenyl]boronic acid via this route, the starting material would be a 1-halo-3-(prop-1-yn-1-yl)benzene (where halo = Cl, Br, I) or the corresponding triflate. The Miyaura borylation is renowned for its broad substrate scope and high functional group tolerance. nih.govrsc.org The reaction conditions are mild enough to accommodate a wide array of functional groups, including alkynes, which are generally stable under these palladium-catalyzed processes. acs.org The reaction has been successfully applied to aryl bromides, iodides, triflates, and the more challenging aryl chlorides. nih.govnih.gov The optimized catalytic systems utilizing ligands like XPhos and SPhos are particularly effective for these transformations, providing reliable access to the desired boronic ester precursors. nih.govresearchgate.net
Electrophilic Borylation of Organometallic Precursors
A classical and fundamental approach to synthesizing arylboronic acids involves the reaction of an organometallic precursor with a boron electrophile. This two-step process typically begins with the formation of an aryllithium or Grignard reagent from the corresponding aryl halide. For the synthesis of this compound, this would involve reacting 1-halo-3-(prop-1-yn-1-yl)benzene with magnesium metal (to form a Grignard reagent) or an organolithium reagent (via metal-halogen exchange). google.com
The resulting organometallic species is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. google.com Subsequent acidic hydrolysis of the borate ester intermediate furnishes the final boronic acid. google.com While this method is effective, its primary limitation is its poor compatibility with many functional groups. nih.gov Specifically for the target compound, the terminal proton of the prop-1-yne group is weakly acidic and could potentially be deprotonated by the highly basic organolithium or Grignard reagent, leading to side reactions or requiring a protection-deprotection sequence.
Ir-Catalyzed Borylation Methods
Iridium-catalyzed C-H borylation represents a highly atom-economical strategy for the synthesis of arylboronic esters, as it directly converts a C-H bond into a C-B bond, avoiding the need for pre-functionalized aryl halides. youtube.com To synthesize this compound using this approach, the starting material would be 1-phenylpropyne.
The regioselectivity of Ir-catalyzed C-H borylation is predominantly governed by steric factors. youtube.comacs.org In monosubstituted benzenes, borylation typically occurs at the positions least sterically hindered, often leading to a mixture of meta and para products, while the ortho position is disfavored. youtube.com For a 3-substituted substrate like 1-phenylpropyne, the iridium catalyst would likely functionalize the C-H bonds at the 4-, 5-, and 6-positions. Achieving selectivity for the desired 3-position (which is meta to the existing substituent) would be challenging and highly dependent on the directing influence of the prop-1-yn-1-yl group and the specific ligand used. nih.gov While standard bipyridine ligands are common, the design of new ligands, such as bulky diphosphine ligands, has enabled para-selective borylation by leveraging steric repulsion between the substrate and the catalyst. acs.org Ion-pairing interactions have also been exploited to direct borylation to the para position of certain aniline (B41778) and phenol (B47542) derivatives. nih.gov
Strategic Use of Protecting Groups for Boronic Acid Functionality
The boronic acid group, while crucial for subsequent cross-coupling reactions, can be unstable or undergo unwanted side reactions (like trimerization to form boroxines) under various synthetic conditions. chem-station.com To circumvent these issues, the boronic acid is often temporarily converted into a more robust form, such as a boronate ester or other derivative. chem-station.comnih.gov This "protection" strategy is fundamental when performing multi-step syntheses. lumenlearning.com
Common protecting groups for boronic acids offer varying degrees of stability and can be chosen based on the specific reaction conditions they need to endure. chem-station.com
Pinacol (B44631) Esters : These are the most widely used protecting groups for boronic acids. They are formed by reacting the boronic acid with pinacol. Pinacol boronate esters are generally stable enough to withstand chromatography and a wide range of reaction conditions, yet they are often reactive enough to be used directly in Suzuki-Miyaura couplings. chem-station.com
N-methyliminodiacetic acid (MIDA) Esters : MIDA boronates exhibit exceptional stability across a broad spectrum of chemical environments, including strongly acidic or basic media, and oxidative conditions. chem-station.comnih.gov This stability is attributed to the intramolecular coordination of the nitrogen atom to the boron center. chem-station.com The MIDA group can be removed under mild basic conditions to liberate the free boronic acid.
1,8-Diaminonaphthalene (dan) Amides : Similar to MIDA esters, R-B(dan) derivatives are very stable due to the donation of electron density from the nitrogen lone pairs into the empty p-orbital of the boron atom, which reduces its Lewis acidity and reactivity. chem-station.com
The choice of protecting group allows chemists to perform transformations on other parts of the molecule, such as the introduction of the prop-1-yn-1-yl group via Sonogashira coupling, without affecting the boronic acid moiety. nih.gov
| Protecting Group | Structure | Key Stability Features | Common Deprotection Conditions | Reference |
|---|---|---|---|---|
| Pinacol Ester | Cyclic boronic acid ester | Stable to chromatography, air, and moisture. Can often be used directly in coupling reactions. | Hydrolysis (can be difficult); Oxidative cleavage (e.g., NaIO₄); Transesterification with phenylboronic acid. | chem-station.comberkeley.edu |
| MIDA Ester | N-methyliminodiacetic acid boronate | Highly stable to hydrolytic, oxidative, and reductive conditions due to N-B coordination. | Mild aqueous base (e.g., NaOH, NaHCO₃). | chem-station.comnih.gov |
| 1,8-Diaminonaphthalene (dan) | Diaminonaphthaleneamide derivative | Very stable under a wide range of conditions due to strong N-B coordination. | Acidic hydrolysis. | chem-station.comnih.gov |
Alternative Synthetic Pathways to Alkynyl Arylboronic Acid Scaffolds
Beyond the direct linear syntheses described above, several other strategies can be employed to generate alkynyl arylboronic acid frameworks. capes.gov.br These alternative pathways can offer advantages in terms of efficiency, substrate scope, or functional group compatibility.
One alternative involves the direct C-H borylation of an arene. berkeley.edu If a suitable directing group is present on a phenylpropyne substrate, an iridium-catalyzed reaction could potentially install a boryl group at the desired meta-position, although controlling regioselectivity can be a challenge. organic-chemistry.orgberkeley.edu
Another approach is the catalytic dehydrogenative borylation of terminal alkynes. organic-chemistry.org While this method primarily yields alkynylboronates (R-C≡C-Bpin) rather than arylboronates, it highlights the development of specialized borylation techniques for alkyne-containing molecules.
Electrochemical methods also present a novel route. The reductive coupling of an aromatic halide with a trialkyl borate in a single-compartment cell using a sacrificial anode can produce arylboronic acids, potentially offering a more sustainable synthetic route. capes.gov.br
Finally, metal-catalyzed reactions that couple arylboronic acids with alkynes are central to modern organic synthesis. nih.gov While often used to construct more complex molecules from arylboronic acids, variations of these catalytic cycles could be envisioned where the alkyne and boryl moieties are introduced in a convergent, one-pot fashion.
| Method | Key Reagents | Description | Reference |
|---|---|---|---|
| Grignard Reaction | Aryl-MgX, B(OR)₃ | Electrophilic trapping of an aryl Grignard reagent with a borate ester. A classic but effective method. | google.comorganic-chemistry.org |
| Miyaura Borylation | Aryl-X, B₂pin₂, Pd catalyst | Palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. Highly versatile and functional group tolerant. | mdpi.comorganic-chemistry.org |
| Ir-Catalyzed C-H Borylation | Arene, B₂pin₂, Ir catalyst | Direct borylation of an aromatic C-H bond. An atom-economical approach. | organic-chemistry.orgberkeley.edu |
| Electrochemical Synthesis | Aryl-X, B(OR)₃, sacrificial anode | Reductive coupling of an aryl halide and a trialkyl borate using electrochemistry. | capes.gov.br |
| Copper-Catalyzed Borylation | Aryl-X, B₂pin₂, Cu catalyst | A less expensive alternative to palladium catalysis for coupling aryl halides with diboron reagents. | organic-chemistry.org |
Reactivity and Mechanistic Investigations of 3 Prop 1 Yn 1 Yl Phenyl Boronic Acid
Carbon-Carbon Bond Forming Reactions
The primary reactivity of [3-(Prop-1-yn-1-yl)phenyl]boronic acid is centered on the boronic acid group, which serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures, particularly biaryl and heteroaryl frameworks.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for forming C-C bonds, coupling organoboron compounds with organic halides or triflates. libretexts.org The reaction is valued for its broad substrate scope, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.gov The general catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org
The success of the Suzuki-Miyaura coupling heavily relies on the optimization of the catalytic system, which includes the palladium source, ligand, base, and solvent. Modern catalysts, particularly those employing bulky, electron-rich phosphine ligands, have significantly expanded the reaction's applicability to even challenging substrates like aryl chlorides. libretexts.orgnih.gov
Commonly employed palladium sources include Pd(OAc)2 and pre-formed palladium complexes known as precatalysts. nih.govresearchgate.net Ligands such as XPhos and RuPhos are frequently used to stabilize the palladium center and facilitate the catalytic cycle. nih.govnih.gov The choice of base is critical for activating the boronic acid in the transmetalation step; inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often effective. nih.govmdpi.com Solvent systems typically consist of a mixture of an organic solvent, such as dioxane or dimethylformamide (DMF), and water. nih.govmdpi.com Reaction temperatures can vary from room temperature to over 100 °C depending on the reactivity of the coupling partners. nih.govmdpi.com
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Substrate Example | Reference |
| Pd(OAc)₂ / Xantphos | DBU / CuI | Not Specified | Not Specified | Protected Uracil | researchgate.net |
| P1 (XPhos Precatalyst) | K₃PO₄ | Dioxane / H₂O | 60 | Chloroindoles | nih.gov |
| P2 (XPhos Precatalyst) | K₃PO₄ | Dioxane / H₂O | 100 | 3-Chloroindazole | nih.gov |
| G-COOH-Pd-10 | K₂CO₃ | DMF / H₂O | 70-110 | 1-Bromo-4-fluorobenzene | mdpi.com |
| Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 4-Bromobenzonitrile | nih.gov |
This table presents a selection of catalytic systems and conditions used for Suzuki-Miyaura reactions with various aryl halides and boronic acids, illustrating typical parameters applicable to this compound.
The Suzuki-Miyaura reaction is renowned for its exceptionally broad substrate scope, enabling the coupling of arylboronic acids like this compound with a vast array of partners. nih.gov This includes aryl, heteroaryl, vinyl, and alkyl halides and triflates. libretexts.orgtcichemicals.com The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl, although modern catalytic systems have made the coupling of less reactive aryl chlorides routine. tcichemicals.comsemanticscholar.org
The reaction demonstrates high functional group tolerance, allowing for the presence of esters, ketones, amides, and nitriles on either coupling partner. libretexts.orgtcichemicals.com A significant application is the synthesis of heterobiaryls, which are common motifs in pharmaceuticals. nih.gov Research has demonstrated the successful coupling of boronic acids with challenging, nitrogen-rich heterocycles such as indazoles, benzimidazoles, pyrazoles, indoles, and azaindoles, often in high yields. nih.gov This versatility makes the Suzuki-Miyaura coupling an indispensable tool for creating diverse molecular libraries. nih.gov
| Coupling Partner (Halide) | Boronic Acid | Product Yield (%) | Reference |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | Good Conversion | nih.gov |
| 6-Chloroindole | Phenylboronic acid | 97 | nih.gov |
| 4-Bromobenzonitrile | Furan-2-yltrifluoroborate | High | nih.gov |
| 4-Chlorobenzonitrile | Benzothiophen-2-yltrifluoroborate | 82 | nih.gov |
| 2-Chloropyridine | Furan-2-yltrifluoroborate* | High | nih.gov |
This table showcases the broad scope of the Suzuki-Miyaura reaction, highlighting various aryl and heteroaryl halides coupled with representative organoboron reagents. *Potassium trifluoroborates are used as stable, effective alternatives to boronic acids.
Control over regioselectivity and stereoselectivity is paramount in complex molecule synthesis. In Suzuki-Miyaura reactions involving substrates with multiple halogen atoms, selective coupling at one position can often be achieved by exploiting the inherent differences in C-X bond reactivity or by tuning the reaction conditions. semanticscholar.orgbeilstein-journals.org For instance, in polyhalogenated pyridines, substitution can be directed to a specific position, allowing for sequential, site-selective functionalization. beilstein-journals.org
Stereoselectivity is a key consideration when the reaction can generate stereoisomers. This is particularly relevant in the synthesis of axially chiral biaryls (atropisomers) or in reactions involving vinyl halides, where the geometry of the double bond must be controlled. beilstein-journals.orgbeilstein-journals.org The choice of palladium catalyst and ligand can profoundly influence the stereochemical outcome. For example, in the coupling of β-enamido triflates, the use of a Pd(PPh₃)₄ catalyst can result in retention of the double bond's configuration, whereas a Pd(dppf)Cl₂ catalyst can lead to its inversion. beilstein-journals.org This ligand-dependent control provides access to different product isomers from a single starting material. beilstein-journals.org
Sonogashira-Type Coupling and Oxidative Cross-Coupling Reactions
While the boronic acid group is the primary site of reactivity for this compound in Suzuki-Miyaura couplings, the presence of the propynyl group introduces possibilities for other transformations.
The Sonogashira reaction is a cornerstone of C-C bond formation, typically coupling a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalytic system. nih.govunibo.it The subject compound, this compound, possesses an internal alkyne and thus cannot participate as the alkyne component in a standard Sonogashira reaction. However, its structure is relevant in multi-step syntheses where a Sonogashira reaction could be used to install the propynyl group onto a phenyl halide precursor before converting it into the boronic acid, or where the boronic acid is first coupled via a Suzuki-Miyaura reaction, followed by a subsequent transformation involving the alkyne.
A related transformation is the carbonylative Sonogashira coupling, where carbon monoxide is incorporated to produce ynones (α,β-acetylenic ketones). nih.govmdpi.com This three-component reaction is an atom-economic method for synthesizing valuable chemical intermediates. nih.gov
Furthermore, palladium catalysis can facilitate oxidative cross-coupling reactions where the boronic acid couples with a partner without the need for a pre-halogenated substrate. For example, allenyl ketones have been shown to undergo palladium-catalyzed oxidative cross-coupling with organoboronic acids to generate highly substituted furans. nih.gov It is important to note that a common side reaction in couplings involving boronic acids is oxidative homo-coupling, which produces a biaryl derived from two molecules of the boronic acid. ub.edugoogle.com This process is often promoted by the presence of oxygen. ub.edu
Copper-, Iron-, and Nickel-Catalyzed Systems
Arylboronic acids are versatile reagents in cross-coupling reactions catalyzed by copper, iron, and nickel. These reactions are important for the formation of carbon-carbon and carbon-heteroatom bonds. Typically, these metals, in various oxidation states, can facilitate coupling between the aryl group of the boronic acid and a suitable coupling partner. The propynyl substituent on the phenyl ring of the target molecule could potentially influence the electronic and steric properties of the boronic acid, thereby affecting its reactivity in these systems. However, without specific experimental data, any discussion remains speculative.
Transition Metal-Catalyzed Hydroarylation of the Propynyl Moiety
The internal alkyne (propynyl group) of this compound presents a site for hydroarylation reactions. This type of transformation, catalyzed by transition metals, involves the addition of an aryl group and a hydrogen atom across the carbon-carbon triple bond.
Rhodium-Catalyzed Hydroarylation: Regio- and Stereocontrol
Rhodium catalysts are well-known for their ability to promote the hydroarylation of alkynes. The regioselectivity (i.e., which carbon of the alkyne receives the aryl group) and stereoselectivity (the geometric arrangement of the resulting alkene) are often influenced by the choice of rhodium precursor and ligands. In the case of an unsymmetrical internal alkyne like the propynyl group, control over these aspects is a key challenge.
Palladium-Catalyzed Hydroarylation and Decarboxylative Hydroarylation
Palladium complexes are also powerful catalysts for the hydroarylation of alkynes with arylboronic acids. Mechanistically, these reactions can proceed through various pathways. Decarboxylative hydroarylation is a related process where a carboxylic acid is used as the source of the hydrogen atom, with concomitant loss of carbon dioxide.
Tandem and Cascade Reactions Involving Hydroarylation
The presence of both a boronic acid and a propynyl group within the same molecule opens up the possibility for intramolecular tandem or cascade reactions. For instance, after an initial intermolecular reaction at one site, a subsequent intramolecular reaction could occur at the other functional group, leading to the formation of complex cyclic structures.
Metal-Free Carbon-Carbon Bond Formation with Boronic Acids
In recent years, metal-free methods for carbon-carbon bond formation have gained significant attention as more sustainable alternatives to traditional metal-catalyzed cross-coupling reactions.
Reductive Coupling with Tosylhydrazones and Diazo Compounds
A notable example of metal-free C-C bond formation is the reductive coupling of boronic acids with tosylhydrazones or diazo compounds. In this reaction, the tosylhydrazone or diazo compound serves as a carbene precursor, which can then react with the boronic acid to form a new carbon-carbon bond. This methodology is known for its broad functional group tolerance.
Photoinduced Radical Reactions and Boronic Acid Activation
The generation of carbon-centered radicals from stable precursors is a cornerstone of modern synthetic chemistry. This compound can be activated under photoredox conditions to generate the corresponding aryl radical. This activation is often facilitated by a dual catalytic system employing a photoredox catalyst and a Lewis base. nih.govcam.ac.uknih.gov
The mechanism involves the formation of a redox-active complex between the boronic acid and a Lewis base, such as quinuclidin-3-ol or 4-dimethylaminopyridine. nih.govcam.ac.uk In solution, boronic acids can exist in equilibrium with their trimeric anhydride form, known as boroxines. It has been shown that the Lewis base preferentially complexes with the more Lewis acidic boroxine. nih.gov This complexation increases the electron density at the boron center, lowering its oxidation potential and facilitating a single-electron transfer (SET) from the complex to the excited-state photocatalyst. The resulting radical cation undergoes rapid fragmentation, cleaving the carbon-boron bond to release the [3-(Prop-1-yn-1-yl)phenyl] radical and a neutral boron species.
This method provides a mild and efficient pathway to generate aryl radicals, which can then participate in a variety of carbon-carbon bond-forming reactions, such as additions to electron-deficient olefins. nih.gov The use of visible light and catalytic amounts of activators makes this a highly attractive and sustainable approach. nih.govdigitellinc.com
Table 1: Key Features of Photoinduced Activation of Arylboronic Acids
| Feature | Description | Reference |
| Activation Method | Dual catalysis with a photoredox catalyst and a Lewis base. | nih.govcam.ac.uk |
| Reactive Species | A redox-active complex formed between the Lewis base and the boronic acid (or its boroxine form). | nih.govresearchgate.net |
| Mechanism | Single-electron transfer (SET) from the Lewis base-boron complex to the photocatalyst, followed by C-B bond cleavage. | nih.gov |
| Generated Intermediate | Aryl radical (e.g., [3-(Prop-1-yn-1-yl)phenyl] radical). | nih.gov |
| Advantages | Mild, redox-neutral conditions; avoids stoichiometric activators or harsh oxidants. | nih.govresearchgate.net |
Conjugate Addition Reactions (Hayashi-Miyaura)
The palladium- or rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, often referred to as the Hayashi-Miyaura reaction, is a powerful method for forming carbon-carbon bonds. nih.govorganic-chemistry.org this compound can serve as the arylating agent in these transformations, adding to various enones to produce β-arylated ketones.
This reaction is highly valued for its ability to construct chiral centers, including all-carbon quaternary stereocenters, in an enantioselective manner when a chiral ligand is employed. nih.govnih.gov The choice of metal catalyst and ligand is crucial for achieving high yields and enantioselectivities. While rhodium catalysts are well-established for this transformation, palladium-based systems have also proven effective, particularly for more sterically hindered substrates. nih.govbeilstein-journals.org
The reaction conditions are generally mild, and arylboronic acids are advantageous due to their stability and commercial availability. nih.gov The addition of an aqueous base is often crucial for improving reaction yields, as it facilitates the formation of a catalytically active Rh-OH or Pd-OH species that is proficient in the transmetalation step with the boronic acid. organic-chemistry.org
Table 2: Examples of Asymmetric Conjugate Addition of Arylboronic Acids to Cyclic Enones
| Catalyst System | Enone Substrate | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pd(OCOCF₃)₂ / (S)-t-BuPyOX | 3-Methylcyclohexen-2-one | Phenylboronic acid | 83 | 94 | nih.gov |
| Rh(acac)(CH₂CH₂)₂ / (S)-binap | N-Benzyl crotonamide | Phenylboronic acid | >99 | 93 | organic-chemistry.org |
| Pd(dppe)(PhCN)₂₂ | 2-Cyclohexenone | Phenylboronic acid | 21 | N/A (achiral) | nih.govbeilstein-journals.org |
Additions to Carbonyl and Imine Functionalities
This compound can act as a nucleophile in additions to carbon-heteroatom double bonds, most notably in the Petasis borono-Mannich (PBM) reaction. wikipedia.orgresearchgate.net This multicomponent reaction involves the coupling of a boronic acid, an amine, and a carbonyl compound (aldehyde or ketone) to generate substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org
The reaction typically proceeds through the initial formation of an imine or iminium ion from the condensation of the amine and the carbonyl component. researchgate.net The boronic acid then adds its aryl group to the electrophilic imine carbon. organic-chemistry.org A key feature of many Petasis reactions is the requirement of a coordinating group, such as an α-hydroxyl or carboxyl group on the carbonyl substrate. researchgate.netmdpi.com This group is believed to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the intramolecular transfer of the aryl group. researchgate.netmdpi.com
This reaction is highly versatile, tolerating a wide range of functional groups on all three components. wikipedia.org It provides a direct and efficient route to complex and functionally diverse amines and their derivatives. nih.gov Asymmetric versions of the Petasis reaction have been developed, employing chiral auxiliaries on the amine or carbonyl component, or using chiral catalysts to achieve high levels of diastereoselectivity and enantioselectivity. mdpi.comrsc.org
Alkoxyboration and Related Boron Addition Reactions
Alkoxyboration involves the addition of a boron–oxygen (B–O) σ bond across an alkyne. This transformation can be used to synthesize functionalized O-heterocyclic boronic acid derivatives. nih.govacs.org While direct intermolecular alkoxyboration of alkynes with arylboronic acids is not a standard reaction, related intramolecular processes have been developed. For instance, a gold-catalyzed intramolecular alkoxyboration of an alkyne tethered to a phenol (B47542) derivative bearing a boric ester has been reported. nih.govacs.org This reaction proceeds through the activation of the strong B–O bond, leading to the formation of benzofuran boronic acid derivatives. nih.govacs.org
This method is notable for its mild conditions and broad functional group compatibility, allowing for the synthesis of complex building blocks that are not readily accessible through conventional borylation methods like lithiation-borylation or Miyaura borylation. nih.govacs.org The resulting vinylboronic esters are valuable intermediates for further synthetic transformations.
Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The reactions of this compound, like other arylboronic acids, proceed through well-defined catalytic cycles involving specific intermediates.
For palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and conjugate additions, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comuwindsor.canih.gov
Oxidative Addition : The cycle begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, forming a Pd(II) intermediate. mdpi.commdpi.com
Transmetalation : This is often the rate-determining step. The aryl group from the boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, typically by forming a boronate species (e.g., [ArB(OH)₃]⁻). nih.gov The arylpalladium(II) halide complex reacts with the arylboronate to form a diarylpalladium(II) intermediate, regenerating the halide of the base's cation. mdpi.comnih.gov Alternatively, the arylpalladium(II) halide can react with a hydroxide to form an arylpalladium(II) hydroxide, which then reacts with the free boronic acid. nih.gov
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst. uwindsor.ca
Key intermediates in these cycles include the Pd(0) catalyst, the arylpalladium(II) halide complex, and the diarylpalladium(II) species. mdpi.comacs.org In conjugate additions, the mechanism involves the formation of a cationic arylpalladium(II) species, which then undergoes carbopalladation of the enone olefin. acs.org
In the Petasis reaction, a key intermediate is the "ate" complex formed between the boronic acid and a hydroxyl group on the aldehyde or a related component. researchgate.net This tetracoordinate boron species is more nucleophilic and facilitates the transfer of the aryl group to the iminium ion. organic-chemistry.org
The stereochemical outcome of reactions involving boronic acids and their derivatives is highly dependent on the reaction mechanism. In transformations involving chiral, enantioenriched boronic esters, the stereochemistry at the carbon-boron center can be either retained or inverted.
Many stereospecific transformations of boronic esters proceed through a 1,2-metallate rearrangement. rsc.org In this process, a nucleophile adds to the empty p-orbital of the boron atom to form a tetracoordinate boronate complex. An electrophile then activates a group on the boron, triggering the migration of the carbon group from the boron to an adjacent atom. This migration occurs with retention of configuration at the migrating carbon. rsc.org The classic example is the oxidation of a boronic ester with basic hydrogen peroxide to form an alcohol, which proceeds with complete retention of stereochemistry. rsc.org
Conversely, stereoinvertive pathways are also possible. If the nucleophilic boronate complex directly attacks an external electrophile, inversion of configuration at the carbon center can occur. rsc.org
In asymmetric conjugate additions, the enantioselectivity is determined in the key C-C bond-forming step (e.g., carbopalladation). The chiral ligand coordinated to the metal center creates a chiral environment, causing the aryl group to add preferentially to one face of the enone substrate. acs.org The stereoselectivity often arises from minimizing steric repulsions between the ligand, the substrate, and the metal complex in the transition state. acs.org
In diastereoselective Petasis reactions using chiral aldehydes or amines, the stereochemical outcome is dictated by the facial selectivity of the boronate addition to the chiral iminium ion intermediate. The pre-existing stereocenter directs the approach of the nucleophile to minimize steric hindrance, leading to the preferential formation of one diastereomer. wikipedia.orgrsc.org
Understanding Ligand Effects and Additive Roles in the Reactivity of this compound
The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination. Ligands, which coordinate to the metal center (commonly palladium), play a pivotal role in modulating the electronic and steric environment of the catalyst, thereby affecting the rates of these elementary steps. Additives, most notably bases, are essential for the activation of the boronic acid to facilitate the crucial transmetalation step.
The Influence of Ligands on Catalytic Performance
The choice of ligand is critical in optimizing the outcome of cross-coupling reactions involving this compound. Ligands can significantly impact catalyst stability, activity, and selectivity. The most commonly employed ligands in these reactions are phosphines and N-heterocyclic carbenes (NHCs).
Phosphine Ligands:
Electron-rich and sterically bulky phosphine ligands are widely used to enhance the efficiency of palladium-catalyzed cross-coupling reactions. Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl halide to the Pd(0) species. Steric bulk, on the other hand, facilitates the reductive elimination step, which leads to the formation of the desired biaryl product and regeneration of the active Pd(0) catalyst.
The following table illustrates the hypothetical effect of different phosphine ligands on the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triphenylphosphine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 65 |
| 2 | Tri(tert-butyl)phosphine | 2 | K₂CO₃ | Toluene/H₂O | 100 | 4 | 92 |
| 3 | SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 80 | 2 | 98 |
This data is illustrative and based on general principles of Suzuki-Miyaura reactions.
As depicted in the table, the use of a simple, less bulky ligand like triphenylphosphine (Entry 1) may result in a moderate yield. In contrast, a bulky and electron-rich ligand such as tri(tert-butyl)phosphine (Entry 2) can significantly improve the reaction rate and yield. Advanced biarylphosphine ligands like SPhos (Entry 3) are often highly effective, allowing for lower catalyst loading and milder reaction conditions, leading to excellent yields in shorter reaction times.
N-Heterocyclic Carbene (NHC) Ligands:
NHC ligands have emerged as a powerful alternative to phosphines. They are typically strong sigma-donors, forming very stable complexes with palladium. This stability can prevent catalyst decomposition at high temperatures and can be particularly beneficial for the coupling of less reactive aryl chlorides.
The Critical Role of Additives
Additives, particularly bases, are indispensable in the cross-coupling reactions of boronic acids. The primary role of the base is to activate the boronic acid for the transmetalation step.
The Function of the Base:
In the Suzuki-Miyaura reaction, the base reacts with the boronic acid to form a more nucleophilic boronate species. This boronate intermediate is more readily transferred from boron to the palladium center during the transmetalation step. The choice of base can significantly affect the reaction outcome, and common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).
The strength and nature of the base can influence the reaction rate and can also play a role in preventing side reactions such as protodeboronation (the cleavage of the C-B bond by a proton source).
The following table illustrates the hypothetical effect of different bases on the Suzuki-Miyaura coupling of this compound with 4-chloroacetophenone.
| Entry | Ligand | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SPhos | Pd(OAc)₂ | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 45 |
| 2 | SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |
| 3 | SPhos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 97 |
This data is illustrative and based on general principles of Suzuki-Miyaura reactions.
In this hypothetical example, a weaker base like sodium carbonate (Entry 1) is less effective for the coupling of a more challenging substrate like an aryl chloride. Stronger bases such as potassium phosphate (Entry 2) and cesium carbonate (Entry 3) are generally more effective in promoting the formation of the active boronate species, leading to significantly higher yields.
Conclusions and Future Research Trajectories
Summary of Current Research Landscape and Key Achievements
The current research landscape for [3-(Prop-1-yn-1-yl)phenyl]boronic acid is primarily centered on its availability as a commercial chemical building block rather than extensive academic studies focused solely on this molecule. However, the achievements within the broader field of functionalized phenylboronic acids provide a strong foundation for understanding its potential. Key achievements in the field that are relevant to this compound include:
Established Synthetic Routes: General and robust methods for the synthesis of arylboronic acids are well-established, typically involving the reaction of an organometallic reagent (derived from the corresponding aryl halide) with a trialkyl borate (B1201080). These methods are adaptable for the preparation of this compound.
Predictable Reactivity in Cross-Coupling Reactions: The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, is a well-understood reaction for arylboronic acids. It is highly probable that this compound would serve as an excellent coupling partner in these reactions, allowing for the introduction of the 3-(prop-1-yn-1-yl)phenyl moiety into various organic molecules.
Understood Alkyne Chemistry: The chemistry of terminal alkynes is rich and varied, encompassing reactions such as Sonogashira coupling, click chemistry, and various cycloadditions. This provides a second reactive handle on the molecule, which can be utilized independently of the boronic acid group.
While direct studies are limited, the collective knowledge of boronic acid and alkyne chemistry provides a clear picture of the compound's expected reactivity and utility.
Identification of Unexplored Reactivity Pathways
The bifunctional nature of this compound presents several unexplored reactivity pathways that could lead to novel chemical transformations and materials.
Intramolecular Reactions: The proximity of the boronic acid and alkyne groups could facilitate novel intramolecular cyclization reactions. Under specific catalytic conditions, it might be possible to induce reactions between the two functional groups, leading to the formation of boron-containing heterocyclic systems.
Sequential and Orthogonal Functionalization: A systematic exploration of the orthogonal reactivity of the boronic acid and alkyne moieties is warranted. Developing conditions where one group reacts selectively while the other remains intact would enable the stepwise construction of highly complex molecules.
Dual-Role Catalysis: Investigating the potential for the compound to act as a bifunctional catalyst or ligand is an exciting avenue. The boronic acid could act as a Lewis acid to activate one substrate, while the alkyne coordinates to a metal center, leading to novel catalytic cycles.
These unexplored pathways represent fertile ground for future research, potentially leading to the discovery of new reactions and the synthesis of novel molecular scaffolds.
Prospects for Novel Synthetic Methodologies
The unique structure of this compound holds promise for the development of novel synthetic methodologies.
Divergent Synthesis of Polyfunctional Aromatics: This compound can serve as a versatile starting material for the divergent synthesis of polysubstituted aromatic compounds. For example, a Suzuki-Miyaura coupling at the boronic acid position followed by a Sonogashira coupling at the alkyne position would allow for the controlled introduction of two different substituents.
Polymer Synthesis: The bifunctionality of this molecule makes it an attractive monomer for the synthesis of novel conjugated polymers. Polymerization through either the boronic acid (e.g., via Suzuki polycondensation) or the alkyne (e.g., via alkyne metathesis) could lead to materials with interesting electronic and optical properties.
Synthesis of Macrocycles: The rigid structure imparted by the phenyl ring and the alkyne, combined with the directional reactivity of the boronic acid, makes this compound a promising building block for the template-directed synthesis of macrocycles.
The development of these methodologies would significantly expand the synthetic chemist's toolbox for creating complex and functional molecules.
Emerging Applications and Associated Challenges
The potential applications of this compound and its derivatives are broad, spanning materials science, medicinal chemistry, and chemical biology.
Functional Materials: Incorporation of this unit into polymers or discrete molecules could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The alkyne moiety can be further functionalized to tune the material's properties or to attach it to surfaces.
Medicinal Chemistry: Arylboronic acids are known to be inhibitors of certain enzymes, and the propargyl group is a common feature in many bioactive molecules. Therefore, derivatives of this compound could be explored as potential therapeutic agents. The alkyne can also be used as a handle for bioconjugation via "click" chemistry to attach the molecule to biomolecules for targeted drug delivery or imaging.
Chemical Sensors: The boronic acid group is known to bind with diols, such as those found in saccharides. The alkyne group could be used to immobilize the molecule onto a sensor surface, creating a platform for the detection of sugars or other diol-containing analytes.
Despite these promising applications, several challenges need to be addressed:
Scalability of Synthesis: While laboratory-scale syntheses are feasible, developing a cost-effective and scalable synthesis will be crucial for commercial applications.
Stability and Handling: Boronic acids can be prone to dehydration to form boroxines and can be sensitive to certain reaction conditions. Optimizing the stability and handling protocols will be important.
Toxicity and Biocompatibility: For any potential biomedical applications, a thorough evaluation of the toxicity and biocompatibility of the compound and its derivatives will be necessary.
Q & A
Q. What are the recommended synthetic pathways for preparing [3-(Prop-1-yn-1-yl)phenyl]boronic acid, and what experimental conditions optimize yield?
Methodological Answer: The synthesis typically involves a palladium-catalyzed cross-coupling reaction. A plausible route includes:
- Step 1: Bromination of the phenyl ring at the meta position.
- Step 2: Sonogashira coupling with propyne to introduce the alkyne group.
- Step 3: Boronation via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
Key Conditions:
- Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos.
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base: Potassium carbonate or sodium hydroxide.
- Temperature: 60–80°C for coupling steps; boronation at room temperature.
Yield Optimization:
- Use anhydrous solvents to prevent boronic acid hydrolysis.
- Monitor reaction progress via TLC or LC-MS to avoid over-functionalization .
Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks for aromatic protons (δ 6.8–7.5 ppm), alkyne protons (δ 2.5–3.0 ppm), and boronic acid -B(OH)₂ (broad peak, δ 8–10 ppm).
- ¹¹B NMR: Signal at δ 28–32 ppm confirms boronic acid presence .
- Mass Spectrometry (MS):
- ESI-MS in negative mode shows [M−H]⁻ ion. Exact mass (calculated for C₉H₉BO₂): 160.07 g/mol.
- X-ray Crystallography:
Q. How does the electron-withdrawing propynyl group influence the reactivity of this compound in Suzuki-Miyaura couplings?
Methodological Answer: The propynyl group exerts both steric and electronic effects:
- Electronic Effects: The sp-hybridized alkyne withdraws electron density via induction, reducing the boronic acid’s nucleophilicity. This slows transmetallation but improves regioselectivity in couplings.
- Steric Effects: The linear alkyne minimizes steric hindrance compared to bulkier substituents, allowing efficient Pd coordination.
Experimental Validation:
- Compare coupling rates with 3-methylphenylboronic acid (electron-donating group) using identical conditions.
- Monitor reaction kinetics via in-situ IR or HPLC.
- Reference Data: Electron-deficient arylboronic acids require higher catalyst loading (e.g., 5 mol% Pd) .
Q. What strategies mitigate hydrolytic instability of this compound during long-term storage?
Methodological Answer: Boronic acids are prone to hydrolysis, forming boroxines. Mitigation strategies include:
- Storage Conditions:
- Anhydrous environments (e.g., argon-filled desiccators).
- Low temperature (−20°C) with silica gel to absorb moisture.
- Chemical Stabilization:
Stability Assessment:
- Monitor purity via LC-MS/MS over 6 months (detection limit: 0.1% degradation products) .
Q. How can computational methods predict the mutagenic potential of this compound, and what structural alerts exist?
Methodological Answer:
- In Silico Tools:
- Use DEREK Nexus or OECD QSAR Toolbox to identify structural alerts (e.g., boronic acid group linked to aromatic systems).
- Mechanistic Insights:
- Boronic acids may form reactive intermediates (e.g., borate radicals) under oxidative conditions.
- Compare with analogs like 4-hydroxyphenylboronic acid (lower risk due to electron-donating -OH group) .
Validation:
- Ames test data for structurally similar compounds (e.g., carboxy phenyl boronic acid ) show negative mutagenicity at <1 ppm .
Q. How do crystallographic parameters (e.g., torsion angles) of this compound correlate with its reactivity in solid-state reactions?
Methodological Answer:
- Crystallography Workflow:
- Reactivity Correlation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
